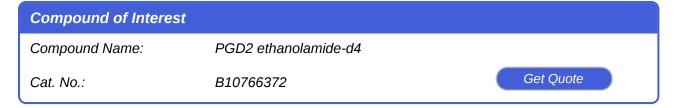


A Comparative Guide to the Biological Effects of PGD2 and PGD2-EA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Prostaglandin D2 (PGD2) and its ethanolamide derivative, PGD2-EA. We will delve into their distinct signaling pathways, receptor interactions, and physiological roles, supported by experimental data and detailed methodologies.

Introduction

Prostaglandin D2 (PGD2) is a well-characterized prostanoid derived from arachidonic acid via the cyclooxygenase (COX) pathway. It is a key mediator in a variety of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1] PGD2 exerts its effects through binding to two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3]

Prostaglandin D2-ethanolamide (PGD2-EA), also known as prostamide D2, is a more recently identified bioactive lipid. It is synthesized from the endocannabinoid anandamide (arachidonoyl ethanolamide) through the action of COX-2.[4] Unlike PGD2, PGD2-EA's biological activities, particularly its pro-apoptotic effects in cancer cells, appear to be independent of the classical DP1 and DP2 prostanoid receptors.[5][6] This fundamental difference in receptor interaction underpins their distinct biological roles.

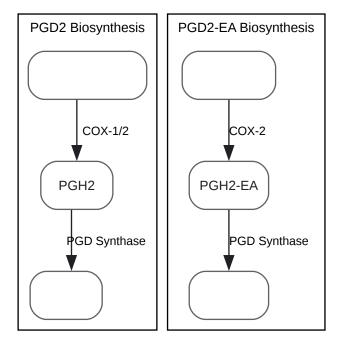




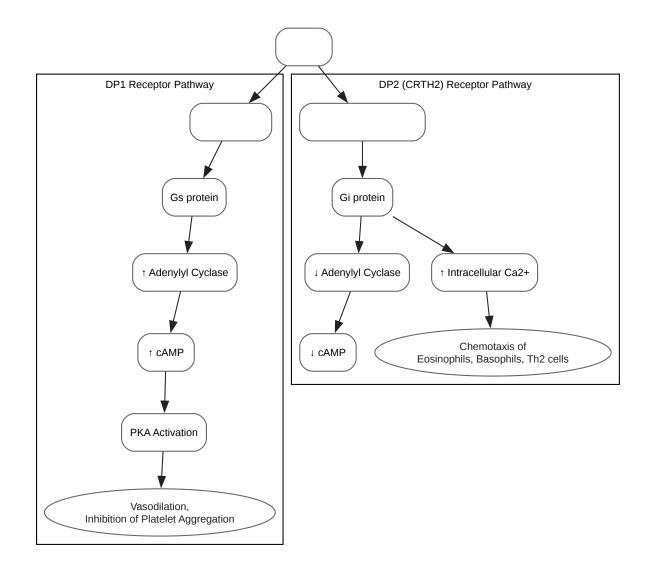
Biosynthesis Pathways

The synthesis of PGD2 and PGD2-EA originates from different lipid precursors but converges on the activity of cyclooxygenase enzymes.

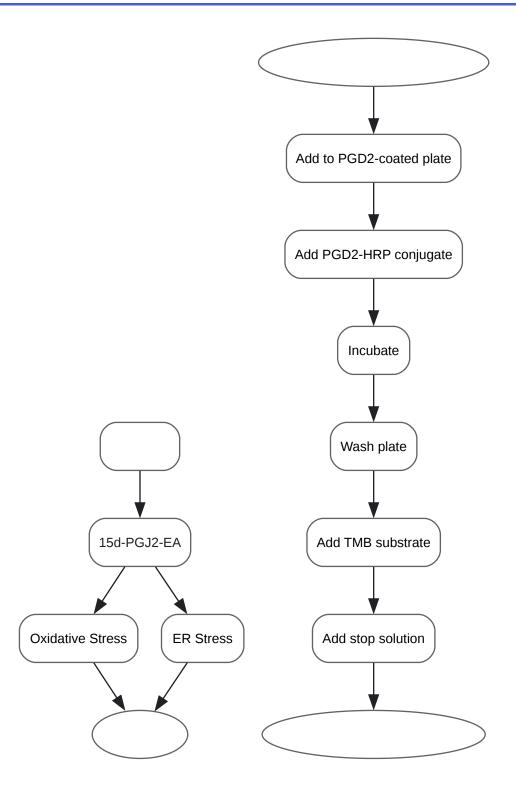




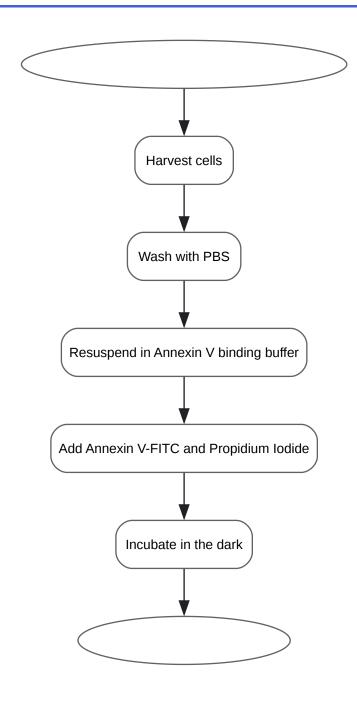












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